molecular formula C9H15ClN2O B6198896 1-(4-hydroxypiperidin-4-yl)cyclopropane-1-carbonitrile hydrochloride CAS No. 2680528-53-2

1-(4-hydroxypiperidin-4-yl)cyclopropane-1-carbonitrile hydrochloride

Cat. No.: B6198896
CAS No.: 2680528-53-2
M. Wt: 202.7
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Description

1-(4-Hydroxypiperidin-4-yl)cyclopropane-1-carbonitrile hydrochloride is a chemical compound with the molecular formula C9H14N2O. It is known for its unique structure, which includes a cyclopropane ring and a piperidine moiety.

Preparation Methods

The synthesis of 1-(4-hydroxypiperidin-4-yl)cyclopropane-1-carbonitrile hydrochloride typically involves multiple steps. One common synthetic route includes the reaction of cyclopropanecarbonitrile with 4-hydroxypiperidine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity. The use of advanced techniques like continuous flow reactors can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

1-(4-Hydroxypiperidin-4-yl)cyclopropane-1-carbonitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide. The oxidation process may lead to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups like halides or alkyl groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Hydroxypiperidin-4-yl)cyclopropane-1-carbonitrile hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for designing new molecules.

    Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-hydroxypiperidin-4-yl)cyclopropane-1-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

When compared to similar compounds, 1-(4-hydroxypiperidin-4-yl)cyclopropane-1-carbonitrile hydrochloride stands out due to its unique combination of a cyclopropane ring and a piperidine moiety. Similar compounds include:

    Cyclopropanecarbonitrile derivatives: These compounds share the cyclopropane ring but differ in their substituents.

    Piperidine derivatives: These compounds contain the piperidine moiety but may lack the cyclopropane ring.

The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties .

Properties

CAS No.

2680528-53-2

Molecular Formula

C9H15ClN2O

Molecular Weight

202.7

Purity

95

Origin of Product

United States

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